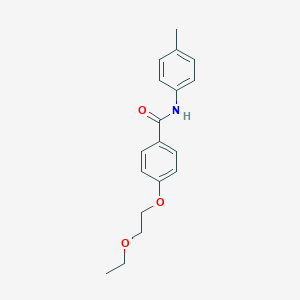

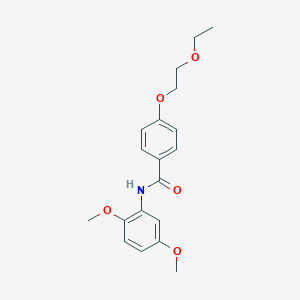

![molecular formula C16H17N3O3 B268229 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, also known as MI-2, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in cancer research. MI-2 is a promising drug candidate that has been shown to selectively inhibit the activity of the MYC transcription factor, which is frequently overexpressed in cancer cells.

Mechanism of Action

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide works by binding to the MYC protein and disrupting its interaction with its binding partner, MAX. This disruption prevents MYC from binding to DNA and activating the transcription of genes that promote cell growth and survival. As a result, cells that are dependent on MYC for their survival are selectively targeted by N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, while normal cells are unaffected.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide are still being studied, but early research suggests that it has a relatively low toxicity profile and is well-tolerated in preclinical models. N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to decreased tumor growth and increased survival. It has also been shown to have antimicrobial activity against several bacterial strains, although the mechanism of action for this effect is not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide is its selectivity for MYC-driven cancers, which allows for targeted treatment of cancer cells while sparing normal cells. This selectivity also reduces the risk of side effects associated with traditional chemotherapy drugs. However, one limitation of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide is its relatively low potency compared to other cancer drugs, which may limit its effectiveness in certain cancers. Additionally, the synthesis of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

Despite its limitations, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has shown promise as a potential cancer treatment and antimicrobial agent. Future research will likely focus on improving the potency and selectivity of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, as well as developing more efficient synthesis methods. Other potential applications for N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide may include the treatment of viral infections and autoimmune diseases, although further research is needed to explore these possibilities. Overall, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide represents a promising avenue for the development of targeted cancer therapies and antimicrobial agents.

Synthesis Methods

The synthesis of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide involves several steps, starting with the reaction of 2-aminoisonicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-methoxyethyl)glycine to form an amide intermediate, which is subsequently reacted with 4-aminobenzoyl chloride to form the final product, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide. The overall yield of this process is approximately 25%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have potential applications in cancer research, particularly in the treatment of MYC-driven cancers. MYC is a transcription factor that is frequently overexpressed in cancer cells, and its overexpression is associated with increased tumor growth and poor prognosis. N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to selectively inhibit the activity of MYC, leading to decreased tumor growth and increased survival in preclinical models. In addition to its potential as a cancer treatment, N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name |

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide |

|---|---|

Molecular Formula |

C16H17N3O3 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

N-[2-(2-methoxyethylcarbamoyl)phenyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C16H17N3O3/c1-22-11-10-18-16(21)13-4-2-3-5-14(13)19-15(20)12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |

InChI Key |

KPKUJEAUSSQLSZ-UHFFFAOYSA-N |

SMILES |

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

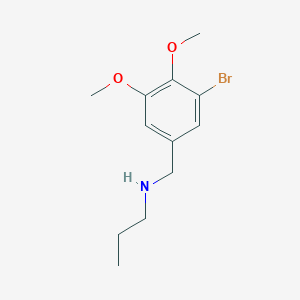

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B268149.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)

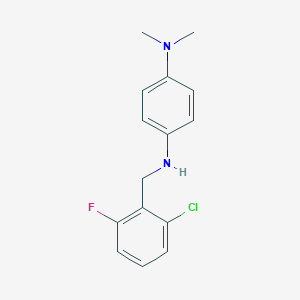

![1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B268154.png)

![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)

![4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268161.png)

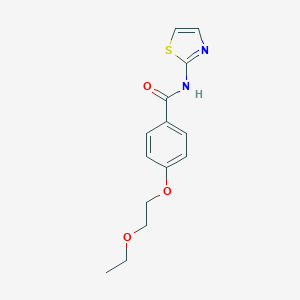

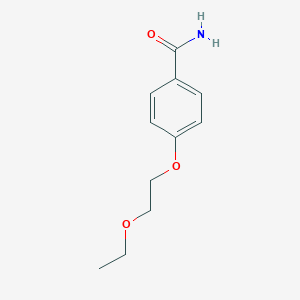

![4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268172.png)